molecular formula C7H6ClN3S B056714 4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine CAS No. 112969-42-3

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine

Cat. No. B056714
CAS RN: 112969-42-3
M. Wt: 199.66 g/mol
InChI Key: FCAZUZBAZMYJPW-UHFFFAOYSA-N
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Description

“4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine” is a compound that is used in organic synthesis, as a catalytic agent, and as a petrochemical additive . It is also used as an intermediate for pharmaceuticals .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. For instance, 4,6-Dichloro-2-(methylthio)pyrimidine was converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine in 56% yield .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C7H6ClN3S . The InChI code for this compound is 1S/C6H7ClN2S/c1-4-3-5(7)9-6(8-4)10-2/h3H,1-2H3 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, both methylthiopyrimidines were converted in two steps to 4-chloro-6-methoxypyrimidine-2-carbonitrile and 4,6-dimethoxypyrimidine-2-carbonitrile, respectively, after oxidation to sulfones and displacement of the sulfinate group with KCN .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 174.65 g/mol . It has a computed XLogP3-AA value of 2.4 , indicating its lipophilicity. It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .

Scientific Research Applications

Synthesis of 2-Cyanopyrimidines

This compound plays a crucial role in the synthesis of 2-Cyanopyrimidines . It is converted to 4-chloro-6-methoxy-2-(methylthio)pyrimidine and 4,6-dimethoxy-2-(methylthio)pyrimidine. Chlorination of the latter with N-chlorosuccinimide (NCS) affords 5-chloro-4,6-dimethoxy-2-(methylthio)pyrimidine .

Role in Drug Development

Pyrimidines, including this compound, are present in many drugs such as the CNS depressant phenobarbital, the anti-HIV agent zidovudine, and the hyperthyroidism drug propylthiouracil .

Diuretic Applications

Pyrimidines have been used as diuretics , which are substances that promote diuresis, the increased production of urine.

Anti-Inflammatory Applications

Pyrimidines have also been used for their anti-inflammatory properties . They can help reduce inflammation and swelling.

Anti-Malarial Applications

Pyrimidines have been used in the treatment of malaria . They can inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.

Anti-Tumor Applications

Pyrimidines have been used as anti-tumor agents . They can inhibit the growth of tumor cells and induce apoptosis.

Role in Nucleic Acid Components

Pyrimidines are essential components of nucleic acids like uracil, thymine, and cytosine . They play a crucial role in the structure and function of DNA and RNA.

Role in Vitamin B1

Pyrimidines are components of Vitamin B1 (thiamine) , which is essential for the metabolism of carbohydrates.

Safety and Hazards

The compound can cause burns of eyes, skin, and mucous membranes. Hazardous combustion products include Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Sulfur oxides, and Hydrogen chloride gas .

properties

IUPAC Name

4-chloro-2-methyl-6-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-4-10-6(8)5(3-9)7(11-4)12-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAZUZBAZMYJPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)C#N)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370904
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-cyano-2-methyl-6-(methylthio)pyrimidine

CAS RN

112969-42-3
Record name 4-Chloro-2-methyl-6-(methylsulfanyl)pyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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